molecular formula C21H18N2O B8198611 (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8198611
M. Wt: 314.4 g/mol
InChI Key: BGTTVPHCAMIMIN-UXHICEINSA-N
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Description

(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative. Compounds of this class are often used in asymmetric synthesis and catalysis due to their ability to form stable complexes with metals. The presence of the pyridine ring and the chiral centers makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a chiral amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include:

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux

    Catalysts: Lewis acids such as titanium tetrachloride or boron trifluoride

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazoles or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxazoline ring to form amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has various applications in scientific research, including:

    Chemistry: Used as a ligand in asymmetric catalysis to promote enantioselective reactions.

    Biology: Potential use in the development of chiral drugs or as a building block for biologically active molecules.

    Medicine: Investigation as a precursor for pharmaceuticals with specific chiral properties.

    Industry: Application in the synthesis of fine chemicals and materials with chiral properties.

Mechanism of Action

The mechanism of action of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its ability to form stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the type of metal ion and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole
  • (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydroimidazole

Uniqueness

The uniqueness of this compound lies in its specific chiral centers and the presence of the oxazoline ring, which can provide distinct reactivity and selectivity in catalytic processes compared to similar compounds with different heterocycles.

Properties

IUPAC Name

(4R,5S)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-15-9-8-14-18(22-15)21-23-19(16-10-4-2-5-11-16)20(24-21)17-12-6-3-7-13-17/h2-14,19-20H,1H3/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTTVPHCAMIMIN-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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